

Unveiling the Solid-State Architecture of 2,6-Difluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Difluorobenzamide

Cat. No.: B103285

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of **2,6-difluorobenzamide**, a key molecular scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its solid-state properties, detailed experimental protocols for its structural determination, and a summary of its crystallographic data.

Introduction

2,6-Difluorobenzamide is a fluorinated aromatic amide that serves as a crucial intermediate in the synthesis of various biologically active compounds, most notably as an inhibitor of the bacterial cell division protein FtsZ.^[1] Its chemical structure, characterized by the presence of two fluorine atoms ortho to the amide group, significantly influences its conformational preferences and intermolecular interactions, which are critical for its biological activity. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for structure-based drug design and the development of new derivatives with enhanced efficacy. This guide delves into the crystallographic details of **2,6-difluorobenzamide**, providing a foundational dataset for further research and development.

Crystal Structure Data

The crystal structure of **2,6-difluorobenzamide** has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited with the Cambridge Crystallographic Data

Centre (CCDC) under the deposition number 919101, reveals a monoclinic crystal system.[2] A summary of the key crystallographic parameters is presented in Table 1. Selected bond lengths and angles are provided in Tables 2 and 3, respectively, offering a quantitative description of the molecular geometry.

Table 1: Crystallographic Data and Structure Refinement for **2,6-Difluorobenzamide**

Parameter	Value
CCDC Deposition No.	919101
Empirical Formula	C ₇ H ₅ F ₂ NO
Formula Weight	157.12
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P ₂ 1/c
Unit Cell Dimensions	
a	8.452(3) Å
b	10.134(4) Å
c	8.583(3) Å
α	90°
β	115.45(3)°
γ	90°
Volume	662.9(4) Å ³
Z	4
Calculated Density	1.575 Mg/m ³

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length (Å)
C1	C2	1.385(3)
C1	C6	1.381(3)
C1	C7	1.494(3)
C2	C3	1.376(4)
C2	F1	1.354(2)
C3	C4	1.378(4)
C4	C5	1.379(4)
C5	C6	1.380(3)
C6	F2	1.356(2)
C7	O1	1.233(3)
C7	N1	1.332(3)

Table 3: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle (°)
C6	C1	C2	116.3(2)
C6	C1	C7	122.2(2)
C2	C1	C7	121.5(2)
C3	C2	C1	122.0(2)
C3	C2	F1	118.8(2)
C1	C2	F1	119.2(2)
C2	C3	C4	119.5(3)
C3	C4	C5	120.1(2)
C4	C5	C6	119.9(2)
C5	C6	C1	122.1(2)
C5	C6	F2	118.6(2)
C1	C6	F2	119.3(2)
O1	C7	N1	122.8(2)
O1	C7	C1	120.2(2)
N1	C7	C1	117.0(2)

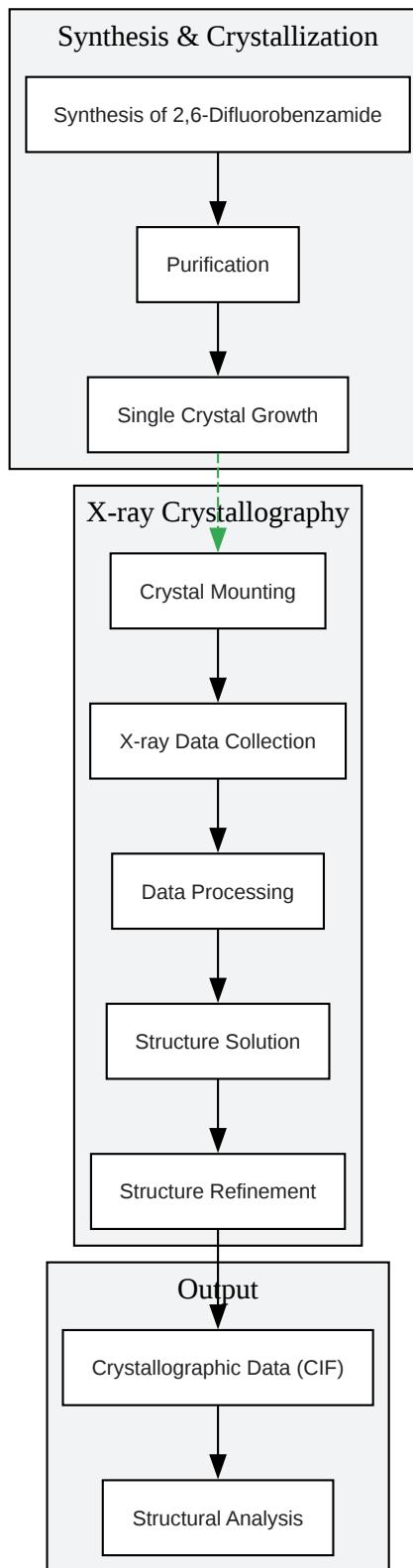
Experimental Protocols

The determination of the crystal structure of **2,6-difluorobenzamide** involves a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

2,6-Difluorobenzamide can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile. [3][4][5] A typical laboratory-scale synthesis involves the following steps:

- Hydrolysis: 2,6-difluorobenzonitrile is treated with a mixture of concentrated sulfuric acid and water and heated to facilitate hydrolysis to the corresponding amide.[1]
- Purification: The reaction mixture is then cooled and poured into ice water, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water until neutral, and dried.
- Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified **2,6-difluorobenzamide** in an appropriate organic solvent, such as ethanol or acetone.[6]


X-ray Data Collection and Structure Determination

The crystallographic data for **2,6-difluorobenzamide** were collected using a single-crystal X-ray diffractometer. The general workflow for such an experiment is outlined below and depicted in the accompanying diagram.

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7] Data is collected over a range of orientations to ensure a complete dataset.
- Data Processing: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves corrections for various experimental factors.
- Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.
- Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, displacement parameters, and other structural parameters until the best possible fit is achieved.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the crystal structure of **2,6-difluorobenzamide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure determination of **2,6-difluorobenzamide**.

Conclusion

This technical guide has provided a detailed account of the crystal structure of **2,6-difluorobenzamide**. The presented crystallographic data offers a precise and quantitative description of its solid-state architecture. The outlined experimental protocols provide a clear methodology for the synthesis, crystallization, and structure determination of this important molecule. This information is invaluable for researchers in the fields of medicinal chemistry, materials science, and drug development, serving as a solid foundation for future studies aimed at exploiting the unique properties of the **2,6-difluorobenzamide** scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Difluorobenzamide | 18063-03-1 [chemicalbook.com]
- 2. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2,6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 5. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 6. nbino.com [nbino.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2,6-Difluorobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b103285#crystal-structure-of-2-6-difluorobenzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com